

# Unveiling Schisanlignone C: A Technical Guide to its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: Schisanlignone C

Cat. No.: B2717907

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## Abstract

**Schisanlignone C**, a lignan isolated from *Schisandra henryi*, represents a class of natural products with significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. A comprehensive understanding of its precise chemical architecture, including its stereochemistry, is fundamental for any further investigation into its pharmacological potential and for guiding synthetic efforts. This technical guide synthesizes the available information and provides a framework for the structural and stereochemical elucidation of **Schisanlignone C**, drawing upon established analytical methodologies for lignan characterization. While the primary literature detailing the complete spectroscopic data and stereochemical assignment for **Schisanlignone C** is not readily accessible, this document outlines the expected structural features and the experimental protocols typically employed for their determination.

## Chemical Structure

**Schisanlignone C** possesses the molecular formula  $C_{23}H_{26}O_5$ . Lignans are a large group of natural products characterized by the coupling of two  $C_6-C_3$  (phenylpropanoid) units. The specific connectivity and oxidation state of these units give rise to a wide variety of lignan skeletons. Based on its molecular formula and its classification as a lignan from the *Schisandra* genus, **Schisanlignone C** is presumed to be a dibenzocyclooctadiene lignan, a common structural motif in this plant family.

Table 1: Physicochemical Properties of **Schisanlignone C**

Property	Value	Source
Molecular Formula	C <sub>23</sub> H <sub>26</sub> O <sub>5</sub>	Inferred from literature
Molecular Weight	394.45 g/mol	Calculated
Natural Source	Schisandra henryi	[1][2]
Compound Class	Lignan	[1]

## Stereochemistry

The stereochemistry of lignans is a critical aspect of their chemical identity and biological activity. Dibenzocyclooctadiene lignans, for instance, can possess multiple stereocenters, leading to a variety of possible stereoisomers. The determination of the absolute configuration of these stereocenters is a non-trivial task requiring sophisticated analytical techniques.

The absolute configuration of lignans is typically determined through a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, often corroborated by X-ray crystallography of a suitable crystalline derivative.

## Experimental Protocols for Structural Elucidation

The definitive structural and stereochemical elucidation of a natural product like **Schisanlignone C** relies on a combination of isolation and spectroscopic analysis.

### Isolation Protocol

A generalized workflow for the isolation of lignans from Schisandra species is as follows:

Caption: Generalized workflow for the isolation of lignans.

### Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is required for the complete

assignment of proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) signals.

Table 2: Expected  $^1\text{H}$  NMR Data for a Dibenzocyclooctadiene Lignan Core

Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Aromatic Protons	6.0 - 7.5	s, d, dd	1-8
Methine Protons	2.0 - 5.0	m, dd, t	2-12
Methylene Protons	1.5 - 3.0	m, dd, dt	5-15
Methoxy Protons	3.5 - 4.0	s	-
Methyl Protons	0.8 - 1.5	d, s	6-7

Table 3: Expected  $^{13}\text{C}$  NMR Data for a Dibenzocyclooctadiene Lignan Core

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
Aromatic C	110 - 160
Aromatic C-O	140 - 160
Methine C	30 - 60
Methylene C	20 - 40
Methoxy C	55 - 65
Methyl C	10 - 25

#### Experimental Details:

- $^1\text{H}$  NMR: Typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_3\text{OD}$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR: Recorded on the same instrument, often at 100 or 125 MHz.

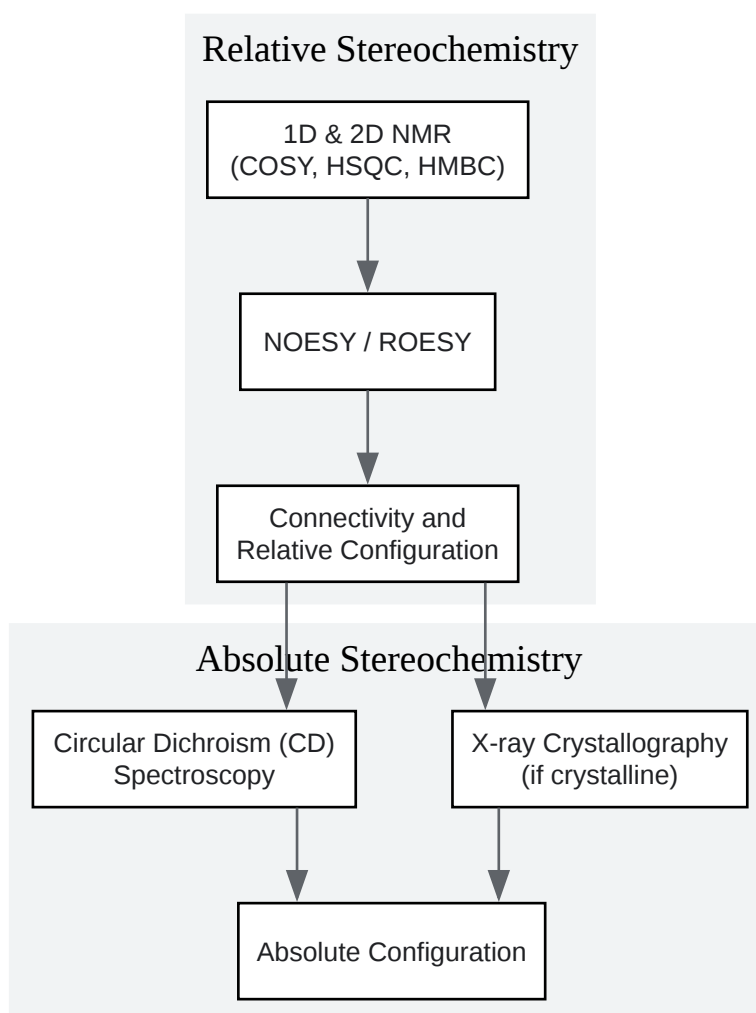
- 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry by identifying protons that are close in space.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For chiral molecules like lignans, the CD spectrum provides information about the absolute configuration of the stereocenters. The sign of the Cotton effects can often be correlated with specific stereochemical arrangements based on established empirical rules for that class of compounds.

## Logical Relationships in Stereochemical Determination

The determination of the absolute configuration of **Schisanlignone C** would follow a logical progression of experiments.



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Caption: Logical workflow for stereochemical determination.

## Conclusion

While the definitive primary literature containing the complete structural and stereochemical data for **Schisanlignone C** is not widely available, this guide provides a comprehensive overview of the expected structural features and the standard methodologies required for their elucidation. For researchers and drug development professionals, a rigorous application of modern spectroscopic techniques, as outlined herein, will be essential to fully characterize **Schisanlignone C** and unlock its potential for further scientific investigation and therapeutic application. The data presented in the tables are based on characteristic values for the lignan

class and should be used as a guide for the interpretation of experimental data obtained for **Schisanlignone C**.

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## References

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